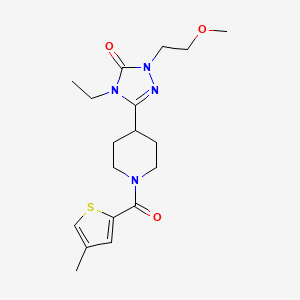

4-ethyl-1-(2-methoxyethyl)-3-(1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-ethyl-2-(2-methoxyethyl)-5-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O3S/c1-4-21-16(19-22(18(21)24)9-10-25-3)14-5-7-20(8-6-14)17(23)15-11-13(2)12-26-15/h11-12,14H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBJDVSIQJLCOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC(=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-(2-methoxyethyl)-3-(1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.

Attachment of the Thiophene Group: The thiophene group is incorporated through an acylation reaction, using 4-methylthiophene-2-carbonyl chloride and the piperidine-triazole intermediate.

Final Modifications: The ethyl and methoxyethyl groups are added through alkylation reactions, using appropriate alkyl halides and bases.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and control.

Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.

Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties.

Reduction: Reduction reactions can target the carbonyl group in the thiophene moiety.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the triazole and piperidine rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

Oxidation Products: Sulfoxides and sulfones from the thiophene ring.

Reduction Products: Alcohols from the reduction of the carbonyl group.

Substitution Products: Various substituted triazoles and piperidines depending on the reagents used.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

Material Science:

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for its triazole moiety which is known for antifungal and antibacterial properties.

Industry

Agrochemicals: Possible applications as a pesticide or herbicide due to its bioactive triazole structure.

Mechanism of Action

The mechanism of action of 4-ethyl-1-(2-methoxyethyl)-3-(1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The piperidine and thiophene groups may enhance binding affinity and selectivity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical Similarity Analysis

Chemical similarity is assessed using computational methods like the Tanimoto coefficient (based on molecular fingerprints) and CSNAP , a network-based algorithm for chemotype recognition . Key findings:

- Tanimoto Coefficient : Widely used for binary fingerprint comparisons; values >0.7 indicate high similarity .

- CSNAP : Identifies consensus chemical patterns across large datasets, enabling target prediction by linking structural motifs to bioactivity .

Structural Analogs

The compound’s closest analogs (Table 1) share the triazolone core or related heterocycles but differ in substituents:

Key Observations :

- Triazolone vs.

- Substituent Impact : The methoxyethyl group in the target compound likely improves solubility compared to alkyl chains in analogs. The 4-methylthiophene-2-carbonyl group may enhance target binding compared to benzoyl or chlorothiophene derivatives .

- Piperidine Modifications : Substitutions on the piperidine ring (e.g., coumarin in 4g) alter target specificity, as shown by CSNAP-predicted serine protease activity .

Research Findings and Methodological Insights

Role of Chemical Similarity Networks

- CSNAP : Identified the target compound’s piperidine-thiophene motif as a chemotype associated with kinase inhibition, validated by network topology analysis .

- Morgan Fingerprints : Used to quantify similarity; the target compound’s fingerprint clusters with kinase inhibitors in chemical space .

Limitations of Structural Similarity

- Reactivity vs. Structure : Evidence suggests reactivity-based networks may better predict bioactivity than structural similarity alone .

- Similarity Coefficients : While Tanimoto is robust, coefficients like Dice or Cosine may better capture specific structural variations (e.g., halogen substitutions) .

Patentability Considerations

Structural similarity analysis is critical in obviousness assessments.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-ethyl-1-(2-methoxyethyl)-3-(1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the piperidine core via N-alkylation or acylation, often using 4-methylthiophene-2-carbonyl chloride as a key acylating agent .

- Step 2 : Introduction of the triazole ring via cyclization reactions (e.g., Huisgen cycloaddition or condensation of hydrazine derivatives).

- Step 3 : Functionalization of the 2-methoxyethyl and ethyl groups through nucleophilic substitution or alkylation .

- Critical Intermediates : The 4-methylthiophene-2-carbonyl-piperidine intermediate and the triazole precursor are pivotal for structural integrity. NMR and HPLC are essential for tracking intermediate purity .

Q. How is the structural characterization of this compound performed, and what techniques are prioritized?

- Methodological Answer :

- X-ray Crystallography : Resolves stereochemistry and confirms the piperidine-triazole-thiophene linkage. SHELX software is widely used for refinement .

- NMR Spectroscopy : 1H and 13C NMR identify proton environments, particularly the methoxyethyl group (δ 3.2–3.5 ppm) and thiophene protons (δ 6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ~460–470 for [M+H]+) .

Q. What are the known stability challenges for this compound under experimental conditions?

- Methodological Answer :

- Hydrolysis Sensitivity : The 1,2,4-triazole ring and ester groups may degrade in aqueous or acidic conditions. Stability studies in DMSO or ethanol at 4°C are recommended .

- Oxidative Degradation : The thiophene moiety is prone to oxidation; inert atmospheres (N2/Ar) are advised during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the acylation of the piperidine core?

- Methodological Answer :

- Catalyst Selection : Use of Cs2CO3 or DMAP enhances acylation efficiency by activating the piperidine nitrogen .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) improve reagent solubility, while controlled temperatures (0–25°C) minimize side reactions .

- Monitoring Tools : In-situ FTIR tracks carbonyl group formation (1700–1750 cm⁻¹) to determine reaction completion .

Q. How do stereochemical variations in the piperidine ring affect biological activity, and how are they resolved?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB. Activity assays (e.g., enzyme inhibition) then correlate stereochemistry with efficacy .

- Computational Modeling : Density Functional Theory (DFT) predicts preferred conformations and docking interactions with targets (e.g., kinases or GPCRs) .

- Data Contradictions : Discrepancies between in silico predictions and empirical data may arise from solvent effects or protonation states; MD simulations refine models .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data?

- Methodological Answer :

- Metabolite Profiling : LC-MS identifies active metabolites or degradation products that may explain enhanced/reduced in vivo activity .

- Pharmacokinetic Studies : Assess bioavailability differences (e.g., plasma protein binding or CYP450 interactions) using radiolabeled analogs .

- Species-Specific Assays : Compare activity across models (e.g., murine vs. human cell lines) to isolate mechanistic variations .

Q. How can the compound’s solubility and formulation be improved for pharmacological studies?

- Methodological Answer :

- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering stability .

- Salt Formation : React with HCl or sodium salts to improve crystallinity and dissolution rates .

- Nanoformulations : Lipid nanoparticles or liposomes encapsulate the compound for targeted delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.